YK11

Androgen Receptor Selective Androgen Receptor Modulator (SARM) Gene-Selective Agonism

YK-11 is a gene-selective AR partial agonist that uniquely bypasses the N/C interaction to induce follistatin (Fst), a mechanism DHT lacks. This enables precise study of myostatin inhibition and non-genomic Akt signaling in muscle/bone research. With biological activity residing solely in the major diastereomer, this compound demands rigorous chiral QC for reproducible results.

Molecular Formula C25H34O6
Molecular Weight 430.5 g/mol
Cat. No. B8069117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameYK11
Molecular FormulaC25H34O6
Molecular Weight430.5 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC24C(=CC(=O)OC)OC(O4)(C)OC)CCC5=CC(=O)CCC35
InChIInChI=1S/C25H34O6/c1-23-11-9-18-17-8-6-16(26)13-15(17)5-7-19(18)20(23)10-12-25(23)21(14-22(27)28-3)30-24(2,29-4)31-25/h13-14,17-20H,5-12H2,1-4H3/b21-14+/t17?,18-,19-,20+,23+,24?,25-/m1/s1
InChIKeyKCQHQCDHFVGNMK-HWFGOELMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

YK-11 (methyl (2E)-2-[(8R,9S,13S,14S,17S)-2'-methoxy-2',13-dimethyl-3-oxospiro[...]-4'-ylidene]acetate): A Steroidal SARM with Unique Gene-Selective Partial Agonism


The compound methyl (2E)-2-[(8R,9S,13S,14S,17S)-2'-methoxy-2',13-dimethyl-3-oxospiro[1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-17,5'-1,3-dioxolane]-4'-ylidene]acetate, commonly known as YK-11 (CAS 1370003-76-1), is a synthetic steroidal selective androgen receptor modulator (SARM) [1]. It is characterized by a complex spirocyclic orthoester structure at the D-ring and functions as a gene-selective partial agonist of the androgen receptor (AR) [2]. Critically, YK-11 activates AR signaling without inducing the physical interaction between the N-terminal domain (NTD/AF1) and ligand-binding domain (LBD/AF2), known as the N/C interaction, which is a hallmark of full AR transactivation by endogenous ligands like dihydrotestosterone (DHT) [1]. This distinct mechanism of AR activation underpins its unique pharmacological profile.

Why YK-11 (methyl (2E)-2-[(8R,9S,13S,14S,17S)-2'-methoxy-2',13-dimethyl-3-oxospiro[...]-4'-ylidene]acetate) Cannot Be Substituted with Other SARMs or DHT


Generic substitution among anabolic agents is scientifically invalid due to YK-11's distinct mechanism of action, which is not shared by other SARMs or the natural ligand DHT. While DHT and most SARMs function as full AR agonists requiring N/C interaction for maximal transactivation, YK-11 is a gene-selective partial agonist that specifically fails to induce this N/C interaction [1]. This leads to a divergent downstream signaling profile; for instance, YK-11 uniquely induces follistatin (Fst) expression in C2C12 myoblasts, a key myostatin inhibitor, whereas DHT does not [2]. This mechanistic divergence results in functional differences in myogenic and osteogenic activity that cannot be replicated by structurally or mechanistically dissimilar compounds.

YK-11 (methyl (2E)-2-[(8R,9S,13S,14S,17S)-2'-methoxy-2',13-dimethyl-3-oxospiro[...]-4'-ylidene]acetate): Quantitative Differentiation Evidence for Scientific Selection


YK-11 Exhibits Gene-Selective AR Partial Agonism Without N/C Interaction, Unlike DHT

YK-11 functions as a partial agonist of the androgen receptor (AR) and specifically fails to induce the N-terminal/C-terminal (N/C) interaction of the receptor, a physical interaction between the NTD/AF1 and LBD/AF2 domains that is required for full transactivation by agonists like DHT. In an ARE-luciferase reporter assay, YK-11 exhibited partial agonistic activity, whereas DHT-mediated N/C interaction was prevented in the presence of YK-11 [1]. This indicates that YK-11 activates AR through a distinct conformational state, leading to gene-selective transactivation in AR-positive MDA-MB 453 cells [2].

Androgen Receptor Selective Androgen Receptor Modulator (SARM) Gene-Selective Agonism

YK-11 Uniquely Induces Follistatin Expression in Myoblasts, a Mechanism Not Shared by DHT

In a direct comparative study in C2C12 myoblasts, YK-11 treatment induced the expression of follistatin (Fst), a potent myostatin inhibitor, whereas DHT treatment did not. Furthermore, the YK-11-mediated myogenic differentiation was reversed by an anti-follistatin antibody, confirming the functional importance of this unique pathway [1]. The study also showed that the induction of key myogenic regulatory factors (MRFs) like MyoD, Myf5, and myogenin was more significant with YK-11 than with DHT [1].

Myostatin Inhibition Muscle Wasting Follistatin

YK-11 Enhances Osteoblast Differentiation Markers Beyond DHT in MC3T3-E1 Cells

In MC3T3-E1 mouse osteoblast cells, both YK-11 and DHT accelerated cell proliferation and mineralization. However, YK-11 demonstrated a specific and dose-dependent increase in osteoblast differentiation markers. YK-11 at 0.5 µM increased osteoprotegerin (OPG) mRNA expression and dose-dependently increased osteocalcin (OCN) mRNA expression from 0.1 to 1.0 µM [1]. These effects were attenuated by an AR antagonist, confirming the mechanism is AR-dependent [1].

Osteoblast Differentiation Bone Anabolism Osteoporosis

YK-11's Biological Activity Resides in a Single, Stereochemically-Defined Diastereomer

YK-11 is a mixture of two diastereomers (typically a 4:1 or 5:1 ratio), and its biological activity is stereospecific. An X-ray crystallographic analysis of the major diastereomer (2a) confirmed its absolute stereochemistry [1]. Subsequent AR luciferase reporter assays demonstrated that this major diastereomer, 2a, is the biologically active constituent of the YK-11 mixture, while the minor diastereomer is inactive [1]. The stereochemistry of the orthoester moiety at the D-ring is critical for its function.

Stereochemistry Diastereomer Active Pharmaceutical Ingredient (API)

YK-11 (methyl (2E)-2-[(8R,9S,13S,14S,17S)-2'-methoxy-2',13-dimethyl-3-oxospiro[...]-4'-ylidene]acetate): Key Application Scenarios Based on Quantitative Evidence


Investigating AR-Mediated Gene-Selective Transcription and Non-Genomic Signaling

YK-11 serves as a premier chemical probe for dissecting AR signaling pathways due to its unique property of functioning as a gene-selective partial agonist that fails to induce the N/C interaction [1]. Researchers can use YK-11 alongside DHT to compare transcriptional outcomes dependent on full versus partial receptor activation and to study the specific role of the N/C interaction in downstream gene expression. Its ability to activate non-genomic Akt signaling in osteoblasts [2] further extends its utility to investigating membrane-initiated AR pathways.

Studying Follistatin/Myostatin Pathway Regulation in Muscle Cells

As demonstrated in C2C12 myoblasts, YK-11 is a critical tool for research on muscle growth and wasting because it uniquely induces follistatin (Fst) expression, a mechanism not shared by DHT [1]. This allows researchers to isolate and study the follistatin-mediated inhibition of myostatin and its downstream effects on myogenic differentiation and MRF expression (MyoD, Myf5, myogenin) [1]. This makes it ideal for programs focused on sarcopenia, cachexia, and other muscle-wasting conditions.

Probing Androgen Receptor Function in Bone Anabolism and Osteoblast Differentiation

Based on evidence from MC3T3-E1 osteoblast cells, YK-11 is a valuable agent for bone biology research, particularly for studying AR-mediated osteoblast differentiation and mineralization. Its ability to significantly upregulate osteogenic markers like osteoprotegerin (OPG) and osteocalcin (OCN) [1] makes it a useful tool for investigating the anabolic effects of androgens on bone, offering a potentially more selective alternative to DHT for studying these specific pathways in models of osteoporosis and bone repair.

Development of Stereospecific Analytical Methods for Quality Control of Complex SARMs

The finding that YK-11's biological activity resides solely in its major diastereomer, 2a, while the minor diastereomer is inactive [1], creates a precise industrial application. This compound necessitates the development and validation of chiral analytical methods (e.g., HPLC, SFC) capable of resolving and quantifying the two diastereomers. This is essential for quality control in research supply chains to ensure the purity, potency, and consistency of the active stereoisomer, preventing variability in research outcomes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for YK11

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.